molecular formula C24H22N2O5S B2836729 N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954708-75-9

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2836729
CAS No.: 954708-75-9
M. Wt: 450.51
InChI Key: FEVXEEHIIMEGQW-UHFFFAOYSA-N
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Description

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C24H22N2O5S and its molecular weight is 450.51. The purity is usually 95%.
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Biological Activity

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C24_{24}H22_{22}N2_2O5_5S
Molecular Weight: 450.5 g/mol
CAS Number: 954708-75-9

The compound features a tetrahydroisoquinoline core substituted with a tosyl group and a benzo[d][1,3]dioxole moiety. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cellular proliferation and survival pathways. For instance, it may target kinases or phosphatases that play critical roles in cancer cell growth.
  • Receptor Modulation: It can modulate the activity of neurotransmitter receptors, which may contribute to its neuroprotective effects. This property is particularly relevant in the context of neurodegenerative diseases.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound displayed potent activity against MOLT-3 (human T-cell leukemia), with an IC50_{50} value as low as 1.23 µM .

Neuroprotective Effects

The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective properties. It may mitigate oxidative stress and enhance neuronal survival in models of neurodegeneration.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural Feature Impact on Activity
Tosyl GroupEnhances solubility and stability; influences enzyme binding affinity.
Tetrahydroisoquinoline CoreEssential for biological activity; interacts with multiple targets.
Benzo[d][1,3]dioxole MoietyContributes to receptor modulation; enhances bioactivity through specific interactions.

Case Studies

Several studies have explored the biological activity of related tetrahydroisoquinoline derivatives:

  • Cytotoxicity Studies: A comprehensive study involving various N-tosyl tetrahydroisoquinoline derivatives showed that modifications at the 7-position significantly influenced cytotoxicity against cancer cell lines .
  • Neuroprotective Studies: Research indicated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress .

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-16-2-7-21(8-3-16)32(28,29)26-11-10-17-4-6-20(12-19(17)14-26)25-24(27)18-5-9-22-23(13-18)31-15-30-22/h2-9,12-13H,10-11,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVXEEHIIMEGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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